1-Allyl-3-(2-chloro-acetyl)-urea
Description
Significance of Urea (B33335) and Acylurea Functionalities in Organic Synthesis and Chemical Biology
Urea, with its simple yet versatile structure, holds a place of distinction in the history of organic chemistry. quora.com Its synthesis by Friedrich Wöhler in 1828 from inorganic precursors shattered the long-held belief in vitalism, which posited that organic compounds could only be produced by living organisms. quora.comacs.orgwikipedia.org This pivotal moment opened the floodgates for the laboratory synthesis of organic molecules. quora.com Beyond its historical importance, urea and its derivatives are fundamental building blocks in organic synthesis. The urea functional group, characterized by a carbonyl group flanked by two amino groups, serves as a versatile precursor and intermediate in the construction of a wide array of more complex molecules. wikipedia.orgquora.com
Acylureas, formally derived from the acylation of urea, represent a significant class of compounds with a broad spectrum of biological activities. wikipedia.org Their structural resemblance to peptide bonds allows them to act as peptidomimetics, making them attractive scaffolds in drug discovery. reading.ac.uk This has led to the development of acylurea-containing compounds with applications as anticonvulsants and sedatives. wikipedia.org Furthermore, a specific subclass known as benzoylureas functions as insecticides by disrupting the synthesis of chitin, a crucial component of insect exoskeletons. wikipedia.org In the realm of chemical biology, N-acylureas are also recognized as potential side products in peptide synthesis, particularly when using carbodiimide (B86325) coupling agents. fiveable.menih.gov Understanding and controlling the formation of these byproducts is critical for ensuring the purity and efficacy of synthetic peptides. fiveable.me
Historical Development and Evolution of N-Acylurea Chemistry
The chemistry of N-acylureas has evolved significantly since the foundational discovery of urea. Early research into ureas and their derivatives laid the groundwork for understanding their reactivity. The development of synthetic methodologies has been a key driver in the exploration of N-acylurea chemistry. A common route to N-acylureas involves the reaction of N-acylisocyanates with amines or the reaction of isocyanates with amides, though the latter often requires harsh conditions. reading.ac.uk
A significant advancement came with the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), in peptide synthesis. While effective in forming peptide bonds, these reagents can also lead to the formation of N-acylurea byproducts through the rearrangement of an O-acylisourea intermediate. nih.govias.ac.in This side reaction has been a subject of extensive study, with the goal of minimizing its occurrence to improve the efficiency of peptide synthesis. fiveable.menih.gov More recent developments have focused on creating more efficient and environmentally friendly methods for N-acylurea synthesis. For instance, researchers have developed one-pot, multi-component reactions and have explored the use of novel catalysts to facilitate their formation under milder conditions. reading.ac.ukresearchgate.net Solid-phase synthesis techniques have also been employed to create libraries of N-acylurea derivatives for screening in drug discovery programs. reading.ac.uk A publication from 1992 indicates the use of solid-state NMR for studying N-acylureas derived from hyaluronic acid and isotopically-labeled carbodiimides. acs.org
Structural Elucidation and IUPAC Naming Convention of 1-Allyl-3-(2-chloro-acetyl)-urea
The compound this compound possesses a well-defined molecular structure that dictates its chemical properties and reactivity. The molecule incorporates several key functional groups: an allyl group (CH₂=CH-CH₂–), a urea backbone (–NH-CO-NH–), and a chloroacetyl group (Cl-CH₂-CO–).
Following the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC), the name "this compound" is derived. qmul.ac.uk The numbering of the urea nitrogens is determined by the substituents. The allyl group is attached to one nitrogen, and the chloroacetyl group is attached to the other. To construct the IUPAC name, "urea" is the parent structure. wikipedia.org The substituents are then named and assigned locants. The allyl group is attached at the '1' position, and the chloroacetyl group is at the '3' position. The name of the allyl group itself is derived from the three-carbon alkene "propene," with the point of attachment at the third carbon, hence "3-chloro-1-propene" is the IUPAC name for allyl chloride. vedantu.com The chloroacetyl group is an acetyl group substituted with a chlorine atom at the second carbon. Combining these components leads to the systematic name: this compound.
Table 1: Structural and Chemical Information for this compound
| Property | Value |
| CAS Number | 5544-34-3 scbt.comchemicalbook.com |
| Molecular Formula | C₆H₉ClN₂O₂ scbt.com |
| Molecular Weight | 176.60 g/mol scbt.com |
| IUPAC Name | This compound |
| Alternate Name | 2-chloro-N-(prop-2-enylcarbamoyl)acetamide uni.lu |
| InChI | InChI=1S/C6H9ClN2O2/c1-2-3-8-6(11)9-5(10)4-7/h2H,1,3-4H2,(H2,8,9,10,11) uni.lu |
| InChIKey | NSLCBCXTRMVMJA-UHFFFAOYSA-N uni.lu |
| SMILES | C=CCNC(=O)NC(=O)CCl uni.lu |
This table is interactive. Click on the headers to sort the data.
Rationale for Focused Academic Investigation on the Compound this compound
The focused academic investigation of this compound stems from its potential as a versatile building block and a probe for chemical and biological processes. The presence of multiple reactive sites within its structure makes it an intriguing target for synthetic chemists. The allyl group, with its double bond, can participate in various addition and polymerization reactions. The chloroacetyl group provides a reactive electrophilic center, susceptible to nucleophilic substitution, making it a useful handle for attaching the molecule to other substrates or for the synthesis of heterocyclic compounds.
The N-acylurea core itself imparts specific conformational and hydrogen-bonding properties to the molecule, which are of interest in medicinal chemistry and materials science. reading.ac.uk The combination of these functional groups in a single, relatively small molecule allows researchers to explore the interplay of their reactivity and to develop novel synthetic transformations. Furthermore, given the known biological activities of other acylurea derivatives, there is a strong rationale for investigating the potential pharmacological properties of this compound and its analogs. Its availability for research purposes facilitates such investigations. scbt.com The study of such compounds contributes to a deeper understanding of structure-activity relationships within the broader class of N-acylureas.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(prop-2-enylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-2-3-8-6(11)9-5(10)4-7/h2H,1,3-4H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLCBCXTRMVMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368285 | |
| Record name | 2-Chloro-N-[(prop-2-en-1-yl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5544-34-3 | |
| Record name | 2-Chloro-N-[(prop-2-en-1-yl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Optimization for 1 Allyl 3 2 Chloro Acetyl Urea
Direct Acylation Approaches for N-Substituted Urea (B33335) Derivatives
Direct acylation methods represent a straightforward approach to the synthesis of N-acylureas like 1-Allyl-3-(2-chloro-acetyl)-urea. These methods typically involve the reaction of a urea derivative with an acylating agent.
Nucleophilic Acylation of Allylurea (B145677) with Chloroacetylating Agents
The most direct route to this compound involves the nucleophilic acylation of allylurea with a suitable chloroacetylating agent. Chloroacetyl chloride is a common reagent for this purpose. The reaction proceeds through the nucleophilic attack of the nitrogen atom of allylurea on the electrophilic carbonyl carbon of chloroacetyl chloride. This method is analogous to the synthesis of other N-acylureas.
Another potential chloroacetylating agent is chloroacetic anhydride (B1165640). The reaction mechanism is similar, involving the acylation of allylurea. The choice between chloroacetyl chloride and chloroacetic anhydride can be influenced by factors such as reactivity, cost, and ease of handling.
A general representation of this synthetic approach is as follows:
Reactants: Allylurea and Chloroacetyl chloride (or Chloroacetic anhydride)
Product: this compound
Approaches Involving Isocyanate Intermediates
An alternative strategy for the synthesis of N-acylureas involves the use of isocyanate intermediates. google.com One possible pathway is the reaction of allyl isocyanate with chloroacetamide. rsc.org This approach leverages the high reactivity of the isocyanate group towards nucleophiles. wikipedia.org The reaction between an isocyanate and an amide can lead to the formation of an N-acylurea. orgsyn.org
Another variation involves the in-situ generation of an isocyanate from a primary amide through a Hofmann rearrangement, followed by reaction with a suitable nucleophile. thieme.de For instance, chloroacetamide could potentially be converted to chloroacetyl isocyanate, which would then react with allylamine (B125299). The synthesis of α-chloroacetyl isocyanate has been described from α-chloroacetamide and oxalyl chloride. orgsyn.org This isocyanate is a versatile intermediate that reacts with amines to form acyl ureas. orgsyn.org
The allyl cyanate-to-isocyanate rearrangement is another sophisticated method for generating isocyanates that can be stereospecific, offering a pathway to chiral N-acylureas. nih.gov
Modified Schotten-Baumann Reaction Adaptations for Acylurea Synthesis
The Schotten-Baumann reaction, traditionally used for the synthesis of amides from amines and acid chlorides, can be adapted for the preparation of acylureas. wikipedia.orgbyjus.comiitk.ac.intestbook.com These conditions typically involve a two-phase solvent system (e.g., water and an organic solvent) and a base to neutralize the acid generated during the reaction. wikipedia.orgorganic-chemistry.org
In the context of synthesizing this compound, a modified Schotten-Baumann approach would involve the reaction of allylurea with chloroacetyl chloride in the presence of an aqueous base, such as sodium hydroxide. byjus.comjk-sci.com The base plays a crucial role in driving the reaction to completion by neutralizing the hydrochloric acid byproduct, which would otherwise protonate the unreacted urea and diminish the yield. organic-chemistry.org The use of pyridine (B92270) as a base can also be employed, sometimes leading to more potent acylating agents. byjus.com
Table 1: Comparison of Reaction Conditions for Schotten-Baumann Adaptations
| Parameter | Traditional Schotten-Baumann | Modified for Acylurea Synthesis |
| Nucleophile | Amine or Alcohol | N-substituted Urea (e.g., Allylurea) |
| Acylating Agent | Acyl Halide or Anhydride | Chloroacetyl Chloride |
| Solvent System | Biphasic (e.g., Water/Dichloromethane) | Biphasic or Aprotic Solvent |
| Base | Aqueous NaOH, Pyridine | NaOH, KOH, Na2CO3, Pyridine, Et3N |
Transition Metal-Catalyzed Coupling Strategies for Urea Derivatives
Transition metal catalysis has emerged as a powerful tool in organic synthesis, and its application to the formation of urea derivatives is an area of active research. nih.gov Palladium-catalyzed reactions, in particular, have shown significant promise for the N-acylation of ureas. acs.orgnih.gov
One such strategy involves the palladium-catalyzed carbonylation of urea derivatives with aryl or vinyl halides. acs.orgnih.gov This method allows for the introduction of an acyl group onto the urea nitrogen under relatively mild conditions. While direct application to the synthesis of this compound from allylurea and a chloroacetyl equivalent has not been extensively reported, the general principle offers a potential avenue for exploration. These reactions often exhibit good functional group tolerance. acs.orgnih.gov
Ruthenium-catalyzed reactions have also been developed for the synthesis of ureas from amines and methanol, representing a highly atom-economical approach. acs.orgacs.org Furthermore, palladium-catalyzed oxidative carbonylation of amines provides another route to urea derivatives. acs.orgmdpi.com While these methods may not be the most direct for the target compound, they highlight the expanding scope of transition metal catalysis in C-N bond formation.
Stereocontrolled Synthesis and Chiral Resolution of N-Acylurea Compounds
The synthesis of chiral N-acylurea compounds can be achieved through stereocontrolled reactions or by the resolution of racemic mixtures. While this compound itself is not chiral, the principles of stereocontrolled synthesis are relevant for more complex N-acylurea derivatives.
Stereocontrolled synthesis aims to selectively produce a single stereoisomer. This can be accomplished by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the allyl cyanate-to-isocyanate rearrangement has been shown to be stereospecific, allowing for the transfer of chirality to the final product. nih.gov Other stereocontrolled methods, such as those used in the synthesis of complex natural products, could potentially be adapted for the synthesis of chiral N-acylureas. nih.govnih.govrsc.org
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography. The resolving agent is subsequently removed to yield the pure enantiomers.
Process Optimization and Reaction Condition Screening for Enhanced Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves systematically screening various parameters to identify the most favorable set of conditions.
Key parameters to consider for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents are typically chosen based on the solubility of the reactants and their compatibility with the reaction conditions.
Temperature: Reaction temperature can influence the rate of reaction and the formation of byproducts. Lowering the temperature can sometimes suppress unwanted side reactions. rsc.org
Catalyst: In catalyzed reactions, the choice and loading of the catalyst are critical.
Base: The type and amount of base used can affect the reaction equilibrium and the formation of byproducts.
pH: For reactions in aqueous or biphasic systems, controlling the pH can be essential for optimal reactivity and selectivity. rsc.org
Reactant Stoichiometry: The ratio of reactants can be adjusted to maximize the conversion of the limiting reagent.
A design of experiments (DoE) approach can be employed to efficiently screen multiple parameters simultaneously and identify optimal conditions. The goal is to achieve a high yield of the desired product while minimizing the formation of impurities, such as the N-acylurea side product that can arise from the rearrangement of an O-acylisourea intermediate in carbodiimide-mediated reactions. nih.gov
Advanced Spectroscopic and Structural Characterization of 1 Allyl 3 2 Chloro Acetyl Urea
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. This method measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. For 1-Allyl-3-(2-chloro-acetyl)-urea, the UV-Vis spectrum is anticipated to be characterized by absorptions originating from the electronic transitions within its distinct functional moieties: the urea (B33335) group, the allyl group, and the chloroacetyl group.
Detailed experimental UV-Vis spectral data for this compound is not extensively documented in publicly accessible scientific literature. However, a qualitative understanding of its electronic absorption properties can be derived from the analysis of its constituent chromophores. A chromophore is the part of a molecule responsible for its color, or in the case of colorless compounds, its absorption in the UV range.
The primary chromophores in this compound are the carbonyl (C=O) groups within the urea and chloroacetyl functionalities, and the carbon-carbon double bond (C=C) of the allyl group. The expected electronic transitions are primarily of two types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).
The π → π* transitions are typically of high intensity and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, both the C=C bond of the allyl group and the C=O bonds of the urea and chloroacetyl groups will contribute to this type of absorption.
The n → π* transitions are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. They involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital of a carbonyl group.
Based on the analysis of similar structures, the following table summarizes the anticipated UV-Vis absorption characteristics for this compound. It is important to note that the exact absorption maxima (λmax) and molar absorptivity (ε) values are predictive and would require experimental verification. The solvent used for analysis can also influence the position and intensity of these absorption bands.
| Chromophore | Expected Electronic Transition | Anticipated Wavelength Range (λmax, nm) | General Remarks |
|---|---|---|---|
| C=O (from urea and chloroacetyl) | n → π | 200 - 300 | Low intensity absorption. The presence of two C=O groups may lead to overlapping or broadened absorption bands. |
| C=C (from allyl group) | π → π | < 200 | High intensity absorption, typically in the far UV region. |
| C=O (from urea and chloroacetyl) | π → π* | < 200 | High intensity absorption, likely overlapping with the C=C transition. |
A definitive and quantitative analysis of the electronic transitions for this compound necessitates experimental measurement of its UV-Vis spectrum in a suitable solvent. Such an investigation would provide precise λmax and molar absorptivity values, confirming the presence and characteristics of the n → π* and π → π* transitions.
Rational Design and Synthesis of Derivatives and Analogues of 1 Allyl 3 2 Chloro Acetyl Urea
Structural Modifications at the Allyl Moiety
One common approach to modifying the allyl group is through oxidation reactions. For instance, the allylic C-H bonds can be oxidized to introduce hydroxyl groups, leading to the formation of allylic alcohols. Reagents such as selenium dioxide are often employed for this type of transformation. Further oxidation can yield corresponding aldehydes or carboxylic acids.
Another avenue for modification is the addition reaction across the double bond. Halogenation, for example, can be achieved by treating the compound with elemental halogens (e.g., Br₂) or N-halosuccinimides (e.g., NBS) to yield di-halogenated derivatives. Epoxidation of the double bond using peroxy acids like m-chloroperbenzoic acid (m-CPBA) would result in the corresponding oxirane, a versatile intermediate for further functionalization.
Allylation, the addition of another allyl group, can be achieved through various methods, including reactions with allylmetallic reagents. wikipedia.org The reactivity of the allylic position also allows for substitution reactions. For instance, allylic halogenation can be a precursor for nucleophilic substitution, enabling the introduction of a wide array of functional groups.
| Modification Type | Reagent/Reaction | Potential Product Feature |
| Oxidation | Selenium Dioxide | Introduction of a hydroxyl group |
| Halogenation | Bromine (Br₂) | Addition of two bromine atoms across the double bond |
| Epoxidation | m-CPBA | Formation of an oxirane ring |
| Hydroformylation | CO/H₂ with catalyst | Introduction of a formyl group |
Functional Group Transformations and Substituent Variations on the Chloroacetyl Fragment
The chloroacetyl fragment of 1-Allyl-3-(2-chloro-acetyl)-urea is a key site for functional group transformations, primarily due to the reactive carbon-chlorine bond. The chlorine atom acts as a good leaving group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, thereby modulating the compound's chemical and biological properties.
Nucleophilic substitution reactions can be carried out with a diverse range of nucleophiles. For example, reaction with amines (primary, secondary, or aromatic) can lead to the corresponding aminoacetyl urea (B33335) derivatives. Similarly, reaction with alcohols or phenols can yield alkoxy or aryloxyacetyl ureas, while thiols can be used to introduce thioether linkages.
The carbonyl group of the chloroacetyl moiety also presents opportunities for modification, although it is generally less reactive than the α-chloro position. Reduction of the carbonyl group would lead to the corresponding 2-chloro-1-hydroxyethyl urea derivative.
| Nucleophile | Resulting Functional Group | Example of Derivative |
| Primary Amine (R-NH₂) | Secondary Amine | 1-Allyl-3-(2-(alkylamino)acetyl)urea |
| Secondary Amine (R₂NH) | Tertiary Amine | 1-Allyl-3-(2-(dialkylamino)acetyl)urea |
| Alcohol (R-OH) | Ether | 1-Allyl-3-(2-alkoxyacetyl)urea |
| Thiol (R-SH) | Thioether | 1-Allyl-3-(2-(alkylthio)acetyl)urea |
N-Substitution Pattern Exploration on the Urea Core
Exploration of N-substitution patterns on the urea core of this compound can significantly impact the molecule's conformational flexibility and hydrogen bonding capabilities. The urea moiety has two nitrogen atoms, N1 (bearing the allyl group) and N3 (bearing the chloroacetyl group), which can potentially be further substituted.
Direct alkylation or arylation of the urea nitrogens can be challenging due to potential side reactions. However, synthetic strategies starting from differently substituted amines and isocyanates can provide access to a variety of N-substituted analogues. For instance, reacting an N-substituted allyl amine with chloroacetyl isocyanate would yield an N1-substituted derivative. Conversely, using a different isocyanate in the initial synthesis can introduce substituents at the N3 position.
The introduction of substituents on the urea nitrogens can disrupt the planarity of the urea group, which can influence its interaction with biological targets and affect its physicochemical properties such as solubility. nih.gov
| Substitution Position | Synthetic Approach | Potential Impact |
| N1 | Reaction of N-substituted allylamine (B125299) with chloroacetyl isocyanate | Altered lipophilicity and steric hindrance near the allyl group |
| N3 | Use of a substituted amine in the initial urea formation | Modified electronic properties of the chloroacetyl moiety |
| N1 and N3 | Multi-step synthesis involving protected intermediates | Significant change in overall molecular shape and hydrogen bonding capacity |
Isosteric Replacements of the Urea Oxygen or Halogen Atom, and Their Synthetic Implications
Isosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar steric and electronic properties, with the aim of modulating the compound's activity or physicochemical properties. In the context of this compound, the urea oxygen and the chlorine atom are potential candidates for such replacements.
The replacement of the urea oxygen with a sulfur atom would lead to the corresponding thiourea (B124793) derivative, 1-Allyl-3-(2-chloro-acetyl)-thiourea. This can be achieved by using chloroacetyl isothiocyanate in the reaction with allylamine. Thioureas often exhibit different hydrogen bonding capabilities and lipophilicity compared to their urea counterparts. Other urea bioisosteres that could be considered include squaramides and guanidines. organic-chemistry.org
The chlorine atom on the acetyl group can be replaced by other halogens, such as bromine or iodine, by using the corresponding 2-haloacetyl halide in the synthesis. This would alter the reactivity of the α-carbon, with the C-Br and C-I bonds being more labile than the C-Cl bond. Alternatively, the chlorine atom could be replaced with a trifluoromethyl group (CF₃) to create a more electron-withdrawing and metabolically stable analogue.
| Original Group | Isosteric Replacement | Synthetic Precursor | Potential Change in Property |
| Urea Oxygen (C=O) | Thiourea (C=S) | Chloroacetyl isothiocyanate | Altered hydrogen bonding and lipophilicity |
| Chlorine (Cl) | Bromine (Br) | 2-Bromoacetyl bromide | Increased reactivity of the α-carbon |
| Chlorine (Cl) | Iodine (I) | 2-Iodoacetyl iodide | Further increased reactivity of the α-carbon |
| Chlorine (Cl) | Trifluoromethyl (CF₃) | Trifluoroacetylating agent | Increased metabolic stability and electron-withdrawing character |
Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
The synthesis of hybrid molecules involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. The this compound scaffold can serve as a versatile building block for the creation of such hybrids.
The reactive chloroacetyl group is the most common handle for attaching other molecular fragments. By reacting this compound with a molecule containing a nucleophilic group (e.g., an amine, hydroxyl, or thiol), a wide range of hybrid compounds can be synthesized. For example, linking a known bioactive heterocyclic compound, such as a purine (B94841) or pyrimidine (B1678525) derivative, via a nucleophilic substitution reaction could result in a hybrid molecule with a novel biological profile.
The allyl group can also be utilized for creating hybrid molecules through reactions such as click chemistry. For instance, the allyl group could be functionalized to introduce an azide (B81097) or alkyne, which can then undergo a cycloaddition reaction with a complementary functionalized bioactive molecule. This approach allows for the efficient and specific linking of different molecular scaffolds.
| Linkage Strategy | Functional Group on Scaffold | Example of Linked Moiety |
| Nucleophilic Substitution | Chloroacetyl group | Bioactive amine-containing heterocycle |
| Click Chemistry | Functionalized Allyl group (e.g., azide) | Alkyne-containing natural product |
| Amide Coupling | Carboxylic acid derivative of the scaffold | Amine-containing drug molecule |
Reactivity Profiles and Mechanistic Elucidation of 1 Allyl 3 2 Chloro Acetyl Urea
Nucleophilic Reactivity of the Urea (B33335) Nitrogen Atoms and Other Lone Pair Centers
The urea functional group contains two nitrogen atoms with lone pairs of electrons, rendering them potentially nucleophilic. However, in 1-Allyl-3-(2-chloro-acetyl)-urea, the electronic environment of these nitrogens is not identical. The nitrogen at the 1-position (N1), bonded to the allyl group, is less sterically hindered and its nucleophilicity is primarily influenced by the adjacent carbonyl group. The nitrogen at the 3-position (N3) is directly attached to the strongly electron-withdrawing chloroacetyl group.
This acylation at N3 significantly diminishes its nucleophilicity compared to the N1 nitrogen. The lone pair on N3 is delocalized by resonance with the two adjacent carbonyl groups, making it substantially less available for donation. Consequently, the N1 nitrogen is the more probable site for nucleophilic attack in intermolecular reactions. Urea and its derivatives can act as nucleophiles in substitution reactions, often requiring activation by a base to generate a more potent urea anion. researchgate.netsemanticscholar.org The N1 nitrogen in this compound could, under basic conditions, participate in reactions such as N-alkylation or N-arylation.
Stereoelectronic effects and the possibility of rotation around the C-N bonds can also influence the reactivity of the urea nitrogens. rsc.org The lone pair on the oxygen atom of the urea carbonyl, while less nucleophilic than the nitrogens, could also act as a Lewis basic site, coordinating to protons or Lewis acids.
Table 1: Relative Nucleophilicity of Lone Pair Centers in this compound
| Atom/Center | Description | Relative Nucleophilicity | Influencing Factors |
|---|---|---|---|
| N1 Nitrogen | Bonded to the allyl group and the urea carbonyl. | Moderate | Resonance with one carbonyl group; steric hindrance from the allyl group. |
| N3 Nitrogen | Bonded to the urea carbonyl and the chloroacetyl group. | Low | Strong electron-withdrawing effect and resonance delocalization from two adjacent carbonyl groups. |
| Urea Carbonyl Oxygen | Oxygen atom of the C=O group in the urea moiety. | Low | Possesses lone pairs but is less nucleophilic than nitrogen; can act as a proton acceptor. |
| Chloroacetyl Carbonyl Oxygen | Oxygen atom of the C=O group in the chloroacetyl moiety. | Very Low | Resonance with the carbonyl group; primarily acts as a Lewis basic site. |
Electrophilic Nature of the Chloroacetyl Carbonyl and Methylene (B1212753) Halide in Reaction Mechanisms
The chloroacetyl group provides two primary electrophilic sites.
Carbonyl Carbon: The carbon atom of the chloroacetyl C=O group is highly electrophilic due to the polarization of the double bond by the electronegative oxygen atom and the inductive electron-withdrawing effect of the adjacent chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles, such as alcohols, amines, and thiols, leading to addition-elimination reactions.
Methylene Halide Carbon (α-carbon): The carbon atom bonded to the chlorine (the α-carbon) is also a significant electrophilic center. The chlorine atom is a good leaving group, making this site susceptible to nucleophilic substitution (SN2) reactions. Nucleophiles can displace the chloride ion, forming a new carbon-nucleophile bond. This reactivity is a classic feature of α-halo ketones.
The dual electrophilicity of this group allows for a variety of reaction pathways. The choice between attack at the carbonyl carbon versus the α-carbon often depends on the nature of the nucleophile (e.g., Hard-Soft Acid-Base theory) and the reaction conditions.
Role of the Terminal Alkene Moiety in Cycloaddition and Addition Reactions
The terminal allyl group (CH₂=CH-CH₂-) introduces a site of unsaturation, making the molecule susceptible to reactions characteristic of alkenes. libretexts.org The carbon-carbon π-bond is relatively weak and reactive, serving as a nucleophile in the presence of strong electrophiles. libretexts.orgmsu.edu
Key reaction types involving the alkene moiety include:
Electrophilic Addition: The double bond can be attacked by electrophiles like halogens (e.g., Br₂, Cl₂), hydrogen halides (e.g., HBr, HCl), and water in the presence of an acid catalyst. msu.edu These reactions typically proceed via a carbocation intermediate, with the regioselectivity often following Markovnikov's rule.
Cycloaddition Reactions: The alkene can participate as a π-system in cycloaddition reactions. A notable example is the Diels-Alder reaction, where it could act as the dienophile with a suitable conjugated diene. libretexts.org Dipolar cycloadditions are also possible with species like nitrile oxides or azides. organic-chemistry.org
Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), the double bond can be reduced by the addition of hydrogen gas to form the corresponding propyl-substituted urea. libretexts.org
Oxidation: The alkene can be oxidized to form epoxides (with peroxy acids), diols (with reagents like OsO₄ or cold, dilute KMnO₄), or be cleaved entirely under stronger oxidizing conditions (ozonolysis).
Investigation of Intramolecular Cyclization Pathways and Rearrangements
The structure of this compound is well-suited for intramolecular reactions, where the different functional groups react with each other within the same molecule. The proximity of the nucleophilic N1 nitrogen and the electrophilic chloroacetyl group allows for the potential of intramolecular cyclization.
A likely pathway involves the nucleophilic attack of the N1 nitrogen onto the electrophilic α-carbon of the chloroacetyl group, displacing the chloride ion in an intramolecular SN2 reaction. This would result in the formation of a six-membered heterocyclic ring. Such cyclizations of urea-tethered alkenes have been explored, often facilitated by reagents that promote the desired bond formation. acs.org Halocyclization reactions, where an electrophilic halogen adds to the alkene, followed by intramolecular attack by a urea nitrogen, represent another possible cyclization pathway. biointerfaceresearch.com
Table 2: Potential Intramolecular Cyclization Pathways
| Nucleophilic Center | Electrophilic Center | Ring Size | Reaction Type | Product Type |
|---|---|---|---|---|
| N1-H Nitrogen | α-Carbon (of chloroacetyl) | 6-membered | Intramolecular SN2 | Substituted piperazinone derivative |
| N1-H Nitrogen | Carbonyl Carbon (of chloroacetyl) | 6-membered | Intramolecular Nucleophilic Acyl Substitution | Cyclic N-acylurea derivative (less likely) |
| Alkene π-bond | Carbonyl Carbon (of chloroacetyl) | Variable | Ene Reaction / Carbonyl-ene | Cyclic alcohol derivative |
Hydrolytic Stability and Kinetic Analysis of Degradation Pathways
The stability of this compound in aqueous environments is governed by the susceptibility of its amide-like bonds to hydrolysis. Both the urea linkage and the chloroacetyl amide linkage can be cleaved under hydrolytic conditions, particularly in the presence of acid or base catalysts.
Acyl-Urea Bond Hydrolysis: The bond between the chloroacetyl group and the N3 nitrogen is an amide bond and is susceptible to hydrolysis. This reaction would yield allylurea (B145677) and chloroacetic acid.
Urea Bond Hydrolysis: The urea functionality itself can undergo hydrolysis, though this is generally slower. This would lead to the breakdown into smaller components like allylamine (B125299), ammonia (B1221849), and CO₂.
Kinetic studies are essential for quantifying the rates of these degradation pathways under various conditions (e.g., pH, temperature). nih.govnih.gov The hydrolysis of related urea complexes has been shown to follow specific rate laws, often involving protonation of the urea followed by nucleophilic attack by water. nih.gov For this compound, the rate of hydrolysis would likely be influenced by the electron-withdrawing nature of the chloroacetyl group, potentially activating the adjacent urea carbonyl to nucleophilic attack. Kinetic analysis typically involves monitoring the disappearance of the reactant or the appearance of products over time using techniques like UV-vis spectroscopy or HPLC. nih.gov
Catalytic Transformations of this compound
The functional groups within this compound can be targeted for various catalytic transformations to synthesize more complex molecules.
Alkene Metathesis: The terminal allyl group can participate in cross-metathesis or ring-closing metathesis reactions using Grubbs' or other ruthenium-based catalysts.
Palladium-Catalyzed Cross-Coupling: The C-Cl bond, although typically less reactive than C-Br or C-I bonds in cross-coupling, could potentially undergo reactions like Suzuki, Heck, or Sonogashira coupling under specific catalytic conditions. The alkene moiety could also participate in Heck or Wacker-type reactions.
Hydroformylation: The alkene can be converted to an aldehyde through reaction with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst.
Iridium-Catalyzed C-H Activation: While less direct for this specific substrate, related studies have shown that iridium catalysts can activate C(sp³)-H bonds in substituted ureas for hydroalkylation of terminal alkenes, suggesting a potential avenue for further functionalization. nih.gov
In-Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation (e.g., IR, NMR)
To understand the complex reaction mechanisms involving this compound, in-situ spectroscopic techniques are invaluable. These methods allow for the observation of reactive intermediates and the tracking of species concentration throughout a reaction without the need for isolation.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly powerful for monitoring reactions in solution. researchgate.net Key vibrational bands can be tracked to follow the progress of a reaction. For instance, in an intramolecular cyclization, one would expect to see the disappearance of the N-H stretching band and changes in the carbonyl (C=O) stretching region as the ring forms. The C-Cl stretch would also disappear upon its substitution. energy-proceedings.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products in real-time. nih.gov For example, during an intramolecular cyclization, the chemical shifts of the allyl protons and the methylene protons of the chloroacetyl group would change significantly as the new ring structure is formed. The appearance of new signals corresponding to the cyclic product and the disappearance of reactant signals can be quantified to determine reaction kinetics. Isotopic labeling experiments, monitored by NMR, can also be used to definitively trace the path of atoms through a reaction mechanism. researchgate.net
Table 3: Spectroscopic Markers for Monitoring Reactions
| Spectroscopic Technique | Key Observable Change | Reaction Monitored |
|---|---|---|
| FTIR Spectroscopy | Disappearance of C-Cl stretch (~750-650 cm⁻¹)Disappearance of N-H stretch (~3300 cm⁻¹)Shift in C=O stretches (~1720-1640 cm⁻¹) | Intramolecular Cyclization |
| ¹H NMR Spectroscopy | Shift/disappearance of signals for -CH₂-ClShift/disappearance of signals for allyl group protonsAppearance of new signals for cyclic product | Intramolecular Cyclization, Addition to Alkene |
| ¹³C NMR Spectroscopy | Shift/disappearance of signal for -CH₂-Cl carbonShift/disappearance of signals for alkene carbonsAppearance of new signals for cyclic product carbons | Intramolecular Cyclization, Addition to Alkene |
Computational Chemistry and Advanced Molecular Modeling of 1 Allyl 3 2 Chloro Acetyl Urea
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
No specific peer-reviewed studies detailing DFT calculations for 1-Allyl-3-(2-chloro-acetyl)-urea could be identified. Such calculations would be instrumental in providing insights into the molecule's optimized geometry, bond lengths, and bond angles.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity and kinetic stability, has not been reported for this compound. This analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which indicate the electron-donating and electron-accepting capabilities of a molecule, respectively.
Molecular Electrostatic Potential (MEP) Surface Mapping
There are no available Molecular Electrostatic Potential (MEP) maps for this compound in the current body of scientific literature. An MEP map is a valuable tool for visualizing the charge distribution on a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Specific Natural Bond Orbital (NBO) analysis data for this compound is not available. NBO analysis provides a detailed understanding of charge transfer and conjugative interactions within a molecule by examining the interactions between filled and vacant orbitals.
Prediction of Vibrational Frequencies and Spectroscopic Parameters
While the molecular formula (C₆H₉ClN₂O₂) and molecular weight (approximately 176.60 g/mol ) are known, predicted vibrational frequencies and other spectroscopic parameters derived from computational methods have not been published for this compound. scbt.com
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
There is no evidence of molecular dynamics simulations having been performed for this compound. These simulations are essential for exploring the conformational flexibility of the molecule and the influence of solvent on its structure and dynamics.
Molecular Docking Studies for Hypothetical Ligand-Target Interactions
No molecular docking studies involving this compound have been reported. Such studies are critical for predicting the binding affinity and mode of interaction of a ligand with a biological target, which is a key step in drug discovery and design.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in exploring the potential reaction pathways of this compound. Such calculations can provide detailed insights into the thermodynamics and kinetics of various transformations, such as hydrolysis, cyclization, or reactions with biological nucleophiles.
For instance, a common reaction pathway for acylureas involves intramolecular cyclization. In the case of this compound, a plausible reaction mechanism to investigate would be the intramolecular cyclization to form a heterocyclic compound. Quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited for modeling such reactions. The B3LYP functional, for example, is frequently used to study the mechanisms of reactions involving urea (B33335) derivatives. nih.gov
A hypothetical reaction pathway for the intramolecular cyclization of this compound could be proposed and analyzed. This would involve the nitrogen atom of the allyl group acting as a nucleophile, attacking the electrophilic carbon of the chloro-acetyl group, leading to the formation of a cyclic intermediate and subsequent elimination of a chloride ion.
Illustrative Reaction Coordinate for a Hypothetical Intramolecular Cyclization:
To illustrate how quantum chemical calculations could be applied, one could compute the energy profile of a proposed reaction pathway. This involves identifying the structures of the reactant, transition state(s), and product(s) and calculating their relative energies.
Reactant: this compound in its ground state conformation.
Transition State: The highest energy point along the reaction coordinate, representing the energy barrier for the reaction. For the proposed cyclization, this would involve the partial formation of the new carbon-nitrogen bond and partial breaking of the carbon-chlorine bond.
Product: The resulting cyclic urea derivative.
The activation energy (Ea) and the reaction energy (ΔErxn) are key parameters obtained from these calculations that help in understanding the feasibility and spontaneity of the reaction.
Table 1: Hypothetical Calculated Energies for the Intramolecular Cyclization of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State | +25.8 |
| Product (Cyclic Urea Derivative) | -15.2 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound. It serves to demonstrate the type of information that can be obtained from quantum chemical calculations.
Furthermore, the decomposition of urea derivatives can be explored. Studies on urea have shown that the most favorable gas-phase decomposition pathway leads to isocyanic acid (HNCO) and ammonia (B1221849) (NH3). acs.org For this compound, computational studies could predict the analogous decomposition products and the energy barriers associated with their formation.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational technique used to correlate the chemical structure of a compound with its reactivity. While specific QSRR models for this compound are not available, the methodology can be outlined based on studies of other urea derivatives. nih.govnih.gov
A QSRR study on a series of compounds including this compound would involve the following steps:
Dataset Compilation: A series of structurally related urea derivatives with experimentally determined reactivity data (e.g., reaction rate constants) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound, including this compound, would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Describing the electronic properties, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the calculated descriptors with the observed reactivity.
Model Validation: The predictive power of the QSRR model is assessed using statistical parameters like the correlation coefficient (R²), cross-validated R² (Q²), and external validation on a test set of compounds.
For this compound, a QSRR model could be developed to predict its reactivity in a specific reaction, for example, its rate of hydrolysis. The model would identify the key structural features that influence this reactivity.
Table 2: Illustrative Molecular Descriptors for a Hypothetical QSRR Study Including this compound
| Compound | logP | Molar Refractivity | Dipole Moment (Debye) | Predicted Reactivity (Relative Rate) |
| This compound | 1.25 | 45.3 | 3.8 | 1.00 |
| Analog 1 | 1.05 | 42.1 | 3.5 | 0.85 |
| Analog 2 | 1.55 | 50.2 | 4.2 | 1.20 |
| Analog 3 | 0.90 | 40.5 | 3.3 | 0.75 |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of data used in a QSRR analysis.
The resulting QSRR equation might take a form like:
Reactivity = c0 + c1(logP) + c2(Dipole Moment) + ...
where c0, c1, c2 are coefficients determined from the regression analysis. Such a model would allow for the prediction of the reactivity of new, unsynthesized urea derivatives based solely on their calculated molecular descriptors.
Advanced Research Applications and Potential of 1 Allyl 3 2 Chloro Acetyl Urea Scaffolds
Utility in Materials Science and Polymer Chemistry
The unique bifunctional nature of 1-Allyl-3-(2-chloro-acetyl)-urea, possessing both an allyl group for polymerization and a reactive chloroacetyl group for post-polymerization modification, positions it as a significant monomer in materials science. The urea (B33335) functionality further contributes to inter-chain interactions through hydrogen bonding, influencing the material's properties.
The allyl group can participate in various polymerization reactions, including free-radical polymerization, to form polymer backbones. The presence of the chloroacetyl group along the polymer chain offers sites for nucleophilic substitution, allowing for the grafting of different functional moieties. This post-polymerization modification capability enables the fine-tuning of material properties such as solubility, thermal stability, and mechanical strength.
The urea group's capacity for strong and directional hydrogen bonding plays a crucial role in the self-assembly of the resulting polymers, leading to the formation of organized supramolecular structures. These interactions can induce crystallinity and enhance the mechanical properties of the polymers. The combination of covalent polymerization and supramolecular self-assembly provides a powerful tool for creating novel materials with tailored architectures and functions.
Table 1: Potential Polymer Architectures from this compound
| Polymer Type | Description | Potential Applications |
|---|---|---|
| Homopolymers | Linear or cross-linked polymers derived solely from the this compound monomer. | Functional coatings, adhesives, and resins with tunable properties. |
| Copolymers | Polymers formed by the reaction of this compound with other vinyl monomers. | Engineering plastics, membranes, and hydrogels with enhanced performance. |
| Graft Copolymers | Polymers where side chains with different functionalities are attached to the main polymer backbone via the chloroacetyl group. | Compatibilizers for polymer blends, surface modifiers, and drug delivery systems. |
Applications in Agrochemical Design and Synthesis
In the field of agrochemicals, the this compound scaffold serves as a versatile building block for the synthesis of new pesticides and plant growth regulators. The chloroacetylurea moiety is a known pharmacophore in several herbicides, and the allyl group provides a handle for further chemical modifications to optimize biological activity and selectivity.
The reactivity of the chloroacetyl group allows for the introduction of various toxophoric groups or moieties that can enhance the compound's interaction with its biological target in pests or weeds. The urea functional group can participate in hydrogen bonding interactions with enzymes or receptors, contributing to the compound's efficacy.
Researchers can systematically modify the structure of this compound to create libraries of new compounds for high-throughput screening. For instance, the allyl group can be functionalized to alter the compound's lipophilicity and, consequently, its uptake and translocation in plants. This synthetic versatility is crucial for the development of next-generation agrochemicals with improved performance and environmental profiles.
Development as Chemical Probes for Interrogating Biological Systems
The inherent reactivity of the chloroacetyl group makes this compound a suitable platform for the design of chemical probes. These probes are instrumental in chemical biology for identifying and characterizing protein targets and for studying cellular processes.
The chloroacetyl group can act as a reactive handle to covalently label nucleophilic residues, such as cysteine, in proteins. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the allyl group, researchers can create activity-based probes to visualize and isolate specific enzymes or proteins from complex biological mixtures.
The urea moiety can be designed to mimic natural ligands, directing the probe to a specific class of enzymes or receptors. This targeted approach allows for the selective labeling and subsequent identification of proteins involved in particular biological pathways, providing valuable insights into disease mechanisms and aiding in drug discovery efforts.
Supramolecular Chemistry and Self-Assembly of Urea Derivatives
The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong, directional, and predictable hydrogen bonds. jst.go.jpnih.gov This characteristic allows urea derivatives, including scaffolds based on this compound, to self-assemble into well-defined, higher-order structures such as tapes, helices, and sheets. jst.go.jpnih.gov These self-assembly processes are driven by the formation of bifurcated hydrogen bonds between the N-H protons and the carbonyl oxygen of the urea group. jst.go.jp
The resulting supramolecular architectures can lead to the formation of gels, liquid crystals, and other soft materials. rsc.org The properties of these materials are highly dependent on the molecular structure of the urea derivative and the surrounding environment. rsc.org The introduction of the allyl and chloroacetyl groups onto the urea scaffold provides handles for further functionalization, which can be used to control the self-assembly process and to impart specific functions to the resulting supramolecular materials. For instance, the allyl group can be used for cross-linking the self-assembled structures to enhance their stability.
The study of the self-assembly of such urea derivatives contributes to the fundamental understanding of non-covalent interactions and provides a pathway for the bottom-up fabrication of functional nanomaterials. researchgate.net
Table 2: Supramolecular Assemblies of Urea Derivatives
| Assembly Type | Driving Forces | Potential Applications |
|---|---|---|
| 1D Tapes/Fibers | Linear hydrogen bonding between urea groups. nih.gov | Gelators for organic solvents and water, templates for nanoparticle synthesis. jst.go.jprsc.org |
| Helical Structures | Chiral recognition and hydrogen bonding. | Chiral separation, asymmetric catalysis. |
| 2D Sheets | Planar arrangement of urea molecules through extensive hydrogen bonding. | Anion recognition and sensing, components of molecular machines. rsc.org |
Intermediate for the Synthesis of Complex Heterocyclic Systems
The this compound molecule is a valuable intermediate in the synthesis of a wide range of complex heterocyclic compounds. The presence of multiple reactive sites allows for a variety of cyclization strategies, leading to the formation of diverse ring systems with potential biological activities.
The chloroacetyl group can react with various nucleophiles to initiate intramolecular or intermolecular cyclization reactions. For example, reaction with a thiourea (B124793) derivative can lead to the formation of thiazolidinone rings, which are prevalent in many medicinally important compounds. Similarly, reaction with hydrazines can yield pyrazolidinone derivatives.
The allyl group can also participate in cyclization reactions, such as ring-closing metathesis, to form macrocyclic structures or can be transformed into other functional groups to facilitate different cyclization pathways. The urea moiety itself can be incorporated into the heterocyclic ring or can act as a directing group for the cyclization reaction. This synthetic flexibility makes this compound a key starting material for the construction of novel heterocyclic scaffolds for drug discovery and materials science. nih.gov
Conclusion and Future Perspectives in 1 Allyl 3 2 Chloro Acetyl Urea Research
Synthesis and Characterization Accomplishments for the Compound
1-Allyl-3-(2-chloro-acetyl)-urea, also known by its systematic name N-(allylcarbamoyl)-2-chloroacetamide, is a distinct chemical entity identified by the CAS Registry Number 5544-34-3. Its molecular formula is C₆H₉ClN₂O₂, corresponding to a molecular weight of 176.60 g/mol . While detailed research publications specifically documenting the synthesis and exhaustive characterization of this compound are not extensively available in public literature, its synthesis can be inferred from established methodologies for N-acylurea preparation.
A plausible and widely utilized synthetic route involves the acylation of a precursor, allylurea (B145677), with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of allylurea attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the desired N-acylurea and the elimination of hydrogen chloride. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).
Alternatively, the synthesis could proceed through the reaction of allylamine (B125299) with chloroacetyl isocyanate. The isocyanate itself can be generated in situ from chloroacetyl chloride and a cyanate (B1221674) salt.
The characterization of this compound would rely on a suite of standard spectroscopic and analytical techniques to confirm its structure and purity. These methods provide a molecular fingerprint, allowing for unambiguous identification.
| Property | Description |
| CAS Number | 5544-34-3 |
| Molecular Formula | C₆H₉ClN₂O₂ |
| Molecular Weight | 176.60 g/mol |
| Synonym | N-(Allylcarbamoyl)-2-chloroacetamide |
Table 1: Chemical Properties of this compound
Characterization would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the allyl protons (vinylic and allylic) and the methylene (B1212753) protons adjacent to the chlorine atom and the carbonyl group. ¹³C NMR would provide signals for the carbonyl carbons, the olefinic carbons of the allyl group, and the carbons of the chloroacetyl moiety.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the urea (B33335) and acetyl groups, as well as N-H stretching and bending vibrations.
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns that are characteristic of its structure.
Elemental Analysis: This technique would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should align with the calculated values for the molecular formula C₆H₉ClN₂O₂.
Emerging Trends in N-Acylurea Chemistry and their Relevance
The study of N-acylureas, including this compound, is situated within a vibrant and expanding field of chemical research. Several emerging trends in N-acylurea chemistry highlight the potential significance of this compound.
N-acylureas and their sulfur-containing analogs, N-acylthioureas, are recognized as "privileged scaffolds" in medicinal chemistry. This means that their core structure is frequently found in compounds with a wide range of biological activities, including as antitumor, enzyme inhibitory, antibacterial, and antifungal agents. The presence of both a reactive chloroacetyl group and a versatile allyl group in this compound makes it an attractive candidate for further chemical modification to explore these potential applications.
Furthermore, there is a growing interest in the development of more sustainable and efficient synthetic methods. This includes the use of green catalysts, such as L-proline, for the synthesis of N-substituted ureas, and conducting reactions in environmentally benign solvents like water. These methodologies could be adapted for the synthesis of this compound, making its production more economical and eco-friendly.
Future Directions in Synthetic Methodology Development for this compound
Future research on this compound will likely focus on optimizing its synthesis and expanding its synthetic utility. Key future directions include:
Development of Catalytic Syntheses: Exploring the use of catalysts to improve the efficiency, selectivity, and yield of the synthesis of this compound. This could involve both metal-based and organocatalytic systems.
One-Pot and Multicomponent Reactions: Designing one-pot procedures or multicomponent reactions that allow for the rapid assembly of the this compound scaffold from simple starting materials. This would streamline the synthetic process and reduce waste.
Flow Chemistry Synthesis: Adapting the synthesis to a continuous flow setup could offer advantages in terms of safety, scalability, and process control, particularly for reactions involving reactive intermediates.
Prospects for Advanced Computational Studies and Mechanistic Insights
Computational chemistry offers powerful tools to understand the properties and reactivity of molecules like this compound at a molecular level. Future computational studies could provide valuable insights into:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule, which is crucial for understanding its reactivity and potential biological interactions.
Reaction Mechanisms: Elucidating the detailed step-by-step mechanism of its synthesis, including the potential for side reactions such as O-to-N acyl migration, which is a known phenomenon in N-acylurea chemistry.
Prediction of Spectroscopic Properties: Calculating theoretical NMR and IR spectra to aid in the experimental characterization of the compound.
Reactivity Prediction: Modeling the reactivity of the chloroacetyl and allyl functional groups to predict how the molecule will behave in different chemical environments and to design new reactions.
Strategic Opportunities for Interdisciplinary Research Utilizing the this compound Scaffold
The bifunctional nature of this compound, possessing both an electrophilic chloroacetyl group and a nucleophilically and radically reactive allyl group, opens up numerous opportunities for interdisciplinary research.
Medicinal Chemistry: The chloroacetyl moiety can act as a covalent binder to biological targets, making the scaffold a candidate for the development of targeted enzyme inhibitors or other therapeutic agents. The allyl group allows for further diversification of the molecule to optimize its pharmacological properties.
Materials Science: The allyl group can be utilized in polymerization reactions to incorporate the N-acylurea functionality into polymers. This could lead to the development of new materials with tailored properties, such as flame retardants or functional coatings.
Agrochemicals: Urea derivatives have a long history of use in agriculture. The this compound scaffold could be explored for the development of new herbicides, insecticides, or plant growth regulators.
Supramolecular Chemistry: The urea functionality is well-known for its ability to form strong hydrogen bonds. This property could be exploited to use this compound as a building block for the construction of self-assembling supramolecular structures.
Q & A
Q. What are the optimal synthetic routes for 1-Allyl-3-(2-chloro-acetyl)-urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, allyl isocyanate derivatives (e.g., allyl isocyanate or allyl isothiocyanate) may react with chloroacetyl-containing precursors in polar aprotic solvents like ethanol or dichloromethane under reflux. Key variables include molar ratios (equimolar recommended ), solvent polarity (ethanol enhances nucleophilicity ), and temperature (40–60°C for controlled kinetics). Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Confirm allyl group presence (δ 5.0–5.8 ppm for vinyl protons ) and urea carbonyl signals (δ 155–160 ppm).
- IR : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (allyl groups may degrade above 150°C ).
- Light sensitivity : Store in amber vials; monitor UV-vis spectral changes under UV exposure.
- Humidity : Perform Karl Fischer titration to quantify hygroscopicity. Recommended storage: desiccated at –20°C in inert atmospheres .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Perform Hammett analysis by introducing electron-donating/withdrawing groups on the aryl ring. Monitor reaction rates (e.g., with amines or thiols) via stopped-flow spectroscopy. The chloroacetyl group acts as an electrophilic center; electron-withdrawing substituents enhance reactivity by increasing positive charge density . Computational DFT studies (e.g., Gaussian 16) can map frontier molecular orbitals to predict sites of nucleophilic attack .
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., mixing efficiency, heat transfer). For example, conflicting reports on solvent effects (ethanol vs. DMF ) may arise from incomplete dissolution at larger scales. Use ANOVA to statistically validate parameter significance. Pilot-scale reactions (1–10 g) with in-situ FTIR monitoring can bridge lab-to-scale discrepancies .
Q. What mechanistic insights can be gained from studying degradation pathways of this compound?
- Methodological Answer : Use LC-MS/MS to identify degradation products under hydrolytic/oxidative stress:
- Acidic conditions : Chloroacetyl group may hydrolyze to carboxylic acid.
- Basic conditions : Urea linkage cleavage may form allylamine derivatives.
Isotopic labeling (e.g., ¹⁸O-water) and kinetic isotope effects (KIE) can elucidate hydrolysis mechanisms . Compare with analogous thiourea derivatives to assess sulfur vs. oxygen stability .
Q. How can computational modeling predict biological activity or toxicity of this compound?
- Methodological Answer : Employ QSAR models using software like Schrödinger or MOE. Input descriptors include logP (lipophilicity), polar surface area, and H-bond donor/acceptor counts. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or urease) can predict binding affinities. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Safety and Best Practices
Q. What precautions are critical when handling the allyl and chloroacetyl moieties in this compound?
- Methodological Answer :
- Allyl group : Use explosion-proof equipment due to flammability (flash point ~–20°C ).
- Chloroacetyl group : Avoid skin contact (potential alkylating agent); use nitrile gloves and fume hoods.
- Emergency protocols : Neutralize spills with sodium bicarbonate; dispose via halogenated waste streams .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Include:
- Full stoichiometry : Exact molar ratios and limiting reagent identification.
- Purification metrics : Rf values, column parameters (mesh size, gradient).
- Spectroscopic raw data : Attach annotated NMR/IR spectra in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
